2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that features both indole and triazole moieties. These structural motifs are known for their biological activity and are commonly found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Moiety: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of Indole and Triazole: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: Both the indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents such as halogens (Cl2, Br2) and nucleophilic substitution can be carried out using reagents such as sodium azide (NaN3).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole and triazole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the triazole moiety can inhibit the activity of certain enzymes. These interactions can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)ethan-1-amine
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- (2-(1H-indol-3-yl)acetyl)glycine
Uniqueness
2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of indole and triazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.
Biological Activity
The compound 2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features an indole moiety and a 1,2,4-triazole ring, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to possess antifungal and antibacterial activities. A study highlighted that triazole derivatives demonstrated a broad spectrum of activity against various pathogens. The minimum inhibitory concentration (MIC) values for some triazole derivatives were found to be lower than those of conventional antifungal agents like fluconazole .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 0.0156 | Candida albicans |
Compound B | 0.125 | Staphylococcus aureus |
Compound C | 0.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of the compound is also noteworthy. Triazole derivatives have been reported to inhibit the growth of various cancer cell lines. For example, certain triazole-containing compounds exhibited IC50 values in the low micromolar range against colon and breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a recent study, a series of triazole derivatives were synthesized and tested against human breast cancer T47D cells. The results showed that one derivative had an IC50 value of 27.3 μM, indicating significant cytotoxicity .
Anti-inflammatory Activity
The anti-inflammatory properties of indole and triazole compounds are well-documented. These compounds can modulate inflammatory pathways and reduce cytokine production. For example, studies have shown that certain indole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications on the indole or triazole moieties can significantly affect their potency and selectivity against specific biological targets. For instance, substituents on the triazole ring have been shown to enhance antifungal activity by improving binding affinity to fungal enzymes .
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
2-indol-1-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C15H17N5O/c1-10(2)14-17-15(19-18-14)16-13(21)9-20-8-7-11-5-3-4-6-12(11)20/h3-8,10H,9H2,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
DPVKLJGNUMPXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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